molecular formula C4H5N3O4 B12358191 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid

3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid

Cat. No.: B12358191
M. Wt: 159.10 g/mol
InChI Key: BADUNEJTYRFCQC-UHFFFAOYSA-N
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Description

3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O4. It is characterized by a six-membered ring containing three nitrogen atoms and two keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization and oxidation steps .

Industrial Production Methods: the principles of organic synthesis, such as batch processing and the use of catalysts, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its effects are mediated through the modulation of specific proteins and enzymes, although detailed pathways are still under investigation .

Comparison with Similar Compounds

  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
  • 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid

Comparison: Compared to similar compounds, 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is unique due to its specific ring structure and functional groupsFor instance, the presence of carboxylic acid groups enhances its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C4H5N3O4

Molecular Weight

159.10 g/mol

IUPAC Name

3,5-dioxo-1,2,4-triazinane-6-carboxylic acid

InChI

InChI=1S/C4H5N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h1,6H,(H,9,10)(H2,5,7,8,11)

InChI Key

BADUNEJTYRFCQC-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)NN1)C(=O)O

Origin of Product

United States

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